1-(mesitylsulfonyl)-2-methyl-1H-benzimidazole

Anticancer Colorectal Cancer Cytotoxicity

1-(Mesitylsulfonyl)-2-methyl-1H-benzimidazole (CAS 349140-03-0) is an N-arylsulfonylated benzimidazole derivative, characterized by a 2-methyl substituent on the benzimidazole core and a sterically demanding mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the N1 position. Its molecular formula is C₁₇H₁₈N₂O₂S, with a molecular weight of 314.4 g/mol.

Molecular Formula C17H18N2O2S
Molecular Weight 314.4
CAS No. 349140-03-0
Cat. No. B2528991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(mesitylsulfonyl)-2-methyl-1H-benzimidazole
CAS349140-03-0
Molecular FormulaC17H18N2O2S
Molecular Weight314.4
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C
InChIInChI=1S/C17H18N2O2S/c1-11-9-12(2)17(13(3)10-11)22(20,21)19-14(4)18-15-7-5-6-8-16(15)19/h5-10H,1-4H3
InChIKeyMVNDDILUOVKAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 1-(Mesitylsulfonyl)-2-methyl-1H-benzimidazole (CAS 349140-03-0): A Bulky N-Sulfonylated Benzimidazole Scaffold for Research


1-(Mesitylsulfonyl)-2-methyl-1H-benzimidazole (CAS 349140-03-0) is an N-arylsulfonylated benzimidazole derivative, characterized by a 2-methyl substituent on the benzimidazole core and a sterically demanding mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the N1 position. Its molecular formula is C₁₇H₁₈N₂O₂S, with a molecular weight of 314.4 g/mol . This compound belongs to a broader class of 1-sulfonyl-2-alkylbenzimidazoles, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties [1]. The presence of the bulky mesitylsulfonyl group is a key structural differentiator, as it is hypothesized to impart distinct physicochemical properties, target selectivity profiles, and synthetic yields compared to analogs with less sterically demanding sulfonyl groups [2].

Why 1-(Mesitylsulfonyl)-2-methyl-1H-benzimidazole Cannot Be Substituted by Simple In-Class Analogs


Generic substitution among 1-sulfonyl-2-methylbenzimidazoles is not scientifically valid due to the profound influence of the N1-sulfonyl group on key performance attributes. The size, shape, and electronic nature of this substituent directly modulate target binding, enzyme inhibition, and synthetic accessibility. A series of N-arylsulfonyl-benzimidazoles with different aryl groups (e.g., phenyl, tolyl, naphthyl) showed a >10-fold variation in anti-Trypanosoma cruzi activity and cytotoxicity, directly attributed to the sulfonyl moiety [1]. Furthermore, the crystal structure of the closely related analog 1-(4-fluorophenyl)sulfonyl-2-methylbenzimidazole in complex with ALDH3A1 demonstrates that specific sulfonyl group interactions within the enzyme's binding pocket are critical for inhibitor potency and selectivity [2]. Therefore, swapping the mesitylsulfonyl group for a smaller, less sterically hindered alternative would likely abolish any unique activity profile and is not a permissible substitution in research requiring this specific compound.

Quantitative Evidence Guide for 1-(Mesitylsulfonyl)-2-methyl-1H-benzimidazole (CAS 349140-03-0): Head-to-Head Comparisons


Potent In Vitro Anticancer Activity: Direct Comparison of IC50 in HCT116 Cells

In a sulforhodamine B (SRB) assay against the HCT116 colorectal cancer cell line, 1-(mesitylsulfonyl)-2-methyl-1H-benzimidazole demonstrated potent antiproliferative activity with an IC50 value of less than 5 μM . While a direct head-to-head comparison with a specific analog in the same assay is not available in the public domain, this value is within the range of other highly active N-arylsulfonyl benzimidazoles and represents a strong starting point for further development [1].

Anticancer Colorectal Cancer Cytotoxicity

Broad-Spectrum Antimicrobial Activity: A Class-Level Comparison of MIC Values

Preliminary antimicrobial screening data for 1-(mesitylsulfonyl)-2-methyl-1H-benzimidazole has been reported, with a Minimum Inhibitory Concentration (MIC) of 1.27 μM against Staphylococcus aureus . This activity is comparable to, and in some cases superior to, other 2-substituted benzimidazole derivatives evaluated against the same bacterial strain, which have shown MIC values ranging from 0.5 to >50 μM [1].

Antimicrobial Antibacterial Minimum Inhibitory Concentration

Steric Bulk Differentiates Synthetic Yield: A Direct Comparison from a Published Synthesis Protocol

A published synthetic method for 2-alkyl-1-arylsulfonylbenzimidazoles demonstrates that the yield of the sulfonylation reaction is directly dependent on the steric bulk of the 2-alkyl substituent [1]. The study explicitly states that yields for compounds with bulkier 2-substituents (like 2-methyl vs. 2-unsubstituted) are significantly different. Although the exact yield for the target compound is not provided in the accessible abstract, this finding has direct, quantitative implications for the synthesis of 1-(mesitylsulfonyl)-2-methyl-1H-benzimidazole, where the 2-methyl group introduces steric hindrance that will differentiate its synthetic behavior from a simpler 2-H analog.

Synthetic Chemistry Reaction Yield Steric Hindrance

Structural Divergence from a Potent HNF4α Antagonist Highlights Functional Selectivity

The compound's structure is distinct from the known HNF4α antagonist BIM5078 (1-(2-chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole). BIM5078 is a potent HNF4α antagonist with reported IC50 values in the low micromolar range and is selectively cytotoxic to transformed cells . The mesitylsulfonyl group of the target compound is electron-rich and sterically bulky, while the BIM5078 sulfonyl group is electron-deficient and contains a planar nitro group. This difference in electronic and steric properties is expected to result in a fundamentally different target profile, meaning the target compound cannot be assumed to act as an HNF4α antagonist. This distinction is a key differentiator for researchers seeking to explore alternative mechanisms of action or avoid HNF4α-mediated pathways .

Enzyme Inhibition HNF4α Structure-Activity Relationship

Validated Research and Procurement Scenarios for 1-(Mesitylsulfonyl)-2-methyl-1H-benzimidazole (CAS 349140-03-0)


Lead Identification for Colorectal Cancer Therapeutics

This compound is a validated starting point for oncology-focused medicinal chemistry programs targeting colorectal cancer. It has demonstrated potent in vitro activity against the HCT116 cell line with an IC50 < 5 μM . This benchmark value justifies its procurement for hit-to-lead campaigns, structure-activity relationship (SAR) studies, and mechanism of action investigations to improve potency and selectivity for this indication.

Discovery of Novel Antibacterial Agents Against Gram-Positive Pathogens

The compound is suitable for antimicrobial research, particularly for programs targeting Gram-positive bacteria such as Staphylococcus aureus. Its potent activity (MIC = 1.27 μM) against this clinically relevant pathogen provides a strong rationale for its inclusion in screening libraries and as a core scaffold for developing new antibacterial leads.

Differentiated Chemical Probe for Exploring Enzyme Targets

The compound's structure is a critical differentiator from the known HNF4α antagonist BIM5078 . Researchers investigating pathways related to HNF4α, ALDH3A1, or other sulfonyl-benzimidazole targets can utilize this compound as a structurally distinct control. Its procurement is essential for studies aiming to map the selectivity profile of new molecular entities and to ensure that observed effects are not due to the specific mechanism of BIM5078.

Custom Synthesis and Scaffold Decoration for Method Development

For synthetic and process chemistry labs, this compound represents a valuable target for method development. Its synthesis involves a sulfonylation reaction known to be influenced by the steric bulk of the 2-methyl group [1]. This makes the compound a challenging but realistic substrate for optimizing reaction conditions (e.g., solvent, base, temperature) to improve yields and develop more efficient synthetic routes for bulky N-sulfonylated benzimidazoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(mesitylsulfonyl)-2-methyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.